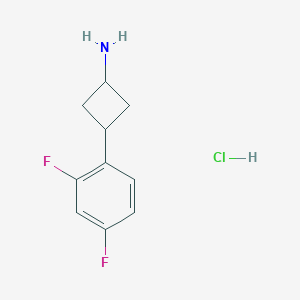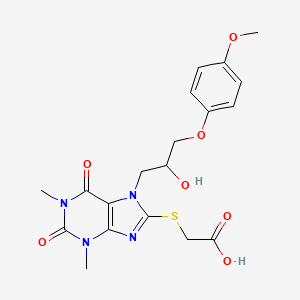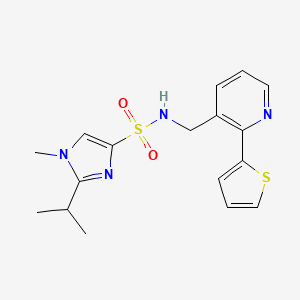![molecular formula C13H25NO4 B2862609 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid CAS No. 1694122-93-4](/img/structure/B2862609.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of amino acid derivative, specifically a tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .Molecular Structure Analysis
The molecular weight of this compound is 259.35 . The IUPAC name is 2-(((tert-butoxycarbonyl)amino)methyl)-4,4-dimethylpentanoic acid .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthetic Strategies and Intermediates
A study outlines the development of synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing tert-butoxycarbonyl (Boc) moieties as acid-labile protecting groups. These methods involve reductive amination and oxidation steps, indicating the utility of tert-butoxycarbonyl-protected intermediates in synthesizing complex amino acids for pharmaceutical and biochemical applications (Temperini et al., 2020).
Polymorphism in Crystalline Structures
Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals polymorphic forms in its crystalline structure, offering insights into molecular conformation and packing. This study highlights the significance of tert-butoxycarbonyl groups in affecting the physical properties of compounds, which is critical for the design and development of new materials and drugs (Gebreslasie, Jacobsen, & Görbitz, 2011).
Biosynthesis and Biotechnological Applications
The tert-butoxycarbonyl group is also mentioned in the context of biosynthesis, particularly in the production of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources. This research underscores the potential of biotechnological processes in synthesizing valuable chemicals from biobased materials, thereby contributing to sustainable development and green chemistry (Rohwerder & Müller, 2010).
Mécanisme D'action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The boc group is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be removed under acidic conditions, revealing the free amine . This property is often utilized in the stepwise construction of peptides .
Biochemical Pathways
Compounds with similar structures are often involved in the synthesis of peptides and proteins , suggesting that this compound may play a role in these biochemical pathways.
Pharmacokinetics
As a general rule, the Boc group increases the lipophilicity of a compound, which can influence its absorption and distribution . The Boc group can also be removed in the body under acidic conditions, such as in the stomach .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may vary depending on the pH of its environment.
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the sources, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research. The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions .
Propriétés
IUPAC Name |
2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUATXGHBESHQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)
![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)

![Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2862536.png)



![1-[(3Ar,6aR)-3a-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one](/img/structure/B2862545.png)
![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2862547.png)
